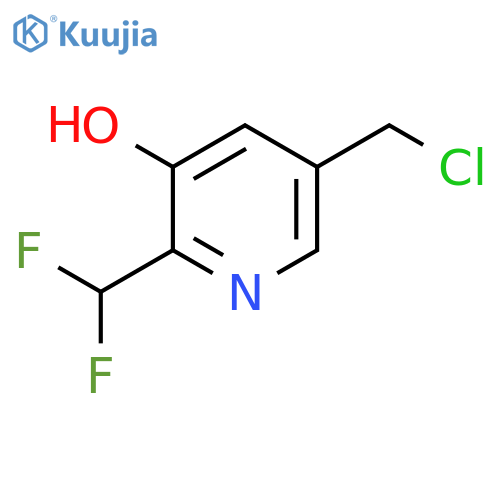Cas no 1805274-34-3 (5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine)

1805274-34-3 structure
商品名:5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine
CAS番号:1805274-34-3
MF:C7H6ClF2NO
メガワット:193.578447818756
CID:4918689
5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine
-
- インチ: 1S/C7H6ClF2NO/c8-2-4-1-5(12)6(7(9)10)11-3-4/h1,3,7,12H,2H2
- InChIKey: HTVMAWYEAYBQAG-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CN=C(C(F)F)C(=C1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 33.1
5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024003679-250mg |
5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine |
1805274-34-3 | 97% | 250mg |
$727.60 | 2022-04-01 | |
| Alichem | A024003679-500mg |
5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine |
1805274-34-3 | 97% | 500mg |
$950.60 | 2022-04-01 | |
| Alichem | A024003679-1g |
5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine |
1805274-34-3 | 97% | 1g |
$1,629.60 | 2022-04-01 |
5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine 関連文献
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
1805274-34-3 (5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine) 関連製品
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
